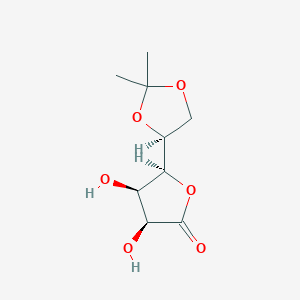

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, also known as cellobiose octadecanoate, is a synthetic derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. Cellobiose octadecanoate is obtained by esterifying cellobiose with stearic acid, a long-chain saturated fatty acid.

Mecanismo De Acción

The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate is not fully understood. It is believed to interact with lipid bilayers in a similar way to natural lipids, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to changes in cellular processes.

Efectos Bioquímicos Y Fisiológicos

Cellobiose octadecanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, possibly by disrupting their cell membranes. It has also been shown to modulate the immune response, acting as an adjuvant to enhance the activity of vaccines and other immunotherapies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cellobiose octadecanoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its physicochemical properties can be easily controlled by varying the length and saturation of the fatty acid chain. However, its use is limited by its synthetic nature, which may not accurately reflect the behavior of natural lipids in biological membranes.

Direcciones Futuras

Future research on 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate could focus on its potential applications in drug delivery and gene therapy. It could also be used as a tool for studying the mechanisms of membrane fusion and vesicle trafficking. Additionally, the synthesis of new derivatives with different fatty acid chains could provide insights into the structure-function relationships of lipids in biological membranes.

Métodos De Síntesis

Cellobiose octadecanoate can be synthesized by esterification of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. After purification, the product is obtained as a white crystalline powder.

Aplicaciones Científicas De Investigación

Cellobiose octadecanoate has been used as a model compound for studying the behavior of lipids in biological membranes. It has been shown to form stable monolayers at the air-water interface and to self-assemble into vesicles in aqueous solution. These properties make it a useful tool for investigating the physicochemical properties of lipid bilayers and their interactions with proteins and other molecules.

Propiedades

Número CAS |

376646-03-6 |

|---|---|

Nombre del producto |

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate |

Fórmula molecular |

C₂₆H₄₈O₁₂ |

Peso molecular |

552.65 |

Sinónimos |

(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)